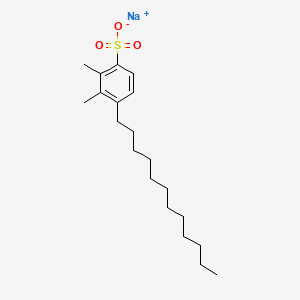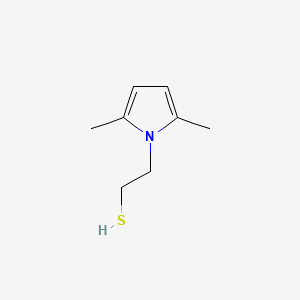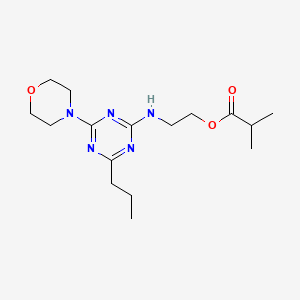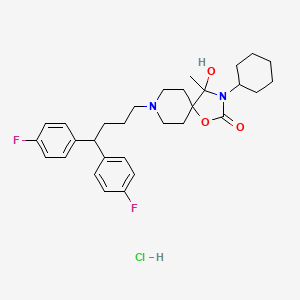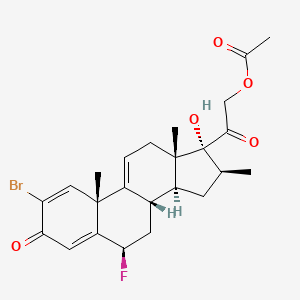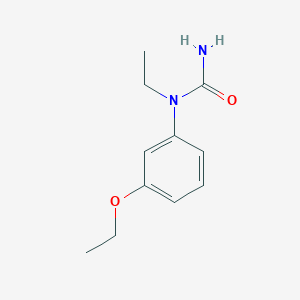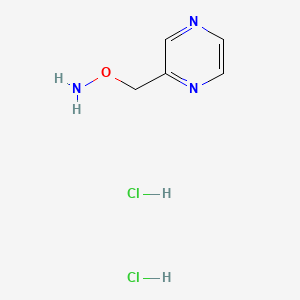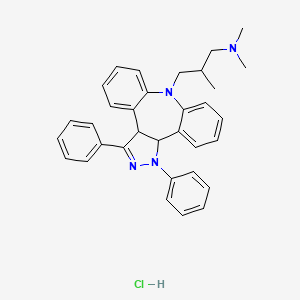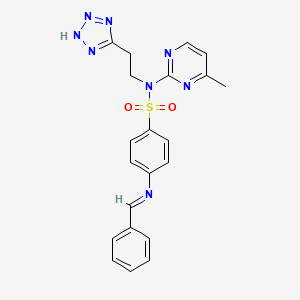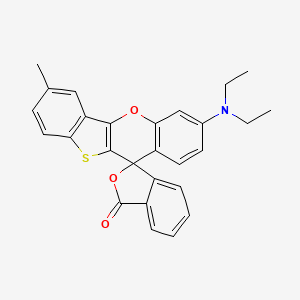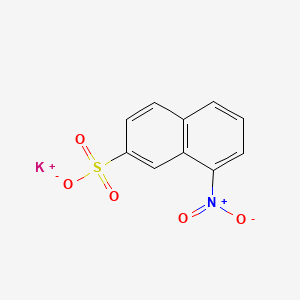![molecular formula C9H24NO9P B15183572 2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate CAS No. 100656-59-5](/img/structure/B15183572.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoethanolamine, diethanolamine, and triethanolamine are part of the ethanolamine family, which combines the properties of amines and alcohols. These compounds are widely used in various industrial applications due to their unique chemical properties. They are mildly alkaline and react with acids to form salts or soaps, and as alcohols, they are hygroscopic and can be esterified .
準備方法
Synthetic Routes and Reaction Conditions
Monoethanolamine, diethanolamine, and triethanolamine are typically synthesized through the reaction of ethylene oxide with ammonia. The reaction conditions, such as temperature and pressure, as well as the stoichiometry of the reactants, can be adjusted to control the ratio of the products .
Industrial Production Methods
In industrial settings, the production of these ethanolamines involves a continuous process where ammonia reacts with ethylene oxide in a pressurized reactive distillation column. The energy supply to the reboiler and the ammonia content in the feed stream are controlled to achieve the desired product ratio .
化学反応の分析
Types of Reactions
Ethanolamines undergo various chemical reactions, including:
Oxidation: Ethanolamines can be oxidized to form corresponding aldehydes or acids.
Reduction: They can be reduced to form primary amines.
Substitution: Ethanolamines react with acids to form salts or soaps.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include salts, soaps, aldehydes, and primary amines .
科学的研究の応用
Ethanolamines have a broad spectrum of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of various chemicals.
Biology: Play a role in the synthesis of phospholipids, which are essential components of cell membranes.
Medicine: Used in the formulation of pharmaceuticals and as emulsifying agents in creams and lotions.
Industry: Employed in gas sweetening, metalworking, textile processing, and as corrosion inhibitors
作用機序
Ethanolamines exert their effects through their ability to act as both amines and alcohols. As amines, they are mildly alkaline and can neutralize acids, forming salts or soaps. As alcohols, they are hygroscopic and can form esters. These properties allow them to interact with various molecular targets and pathways, such as the synthesis of phospholipids in biological systems .
類似化合物との比較
Similar Compounds
- N-Methylethanolamine
- Dimethylethanolamine
- Diethylethanolamine
- N,N-Diisopropylaminoethanol
- Methyl diethanolamine
Uniqueness
Ethanolamines are unique due to their dual functionality as both amines and alcohols. This allows them to participate in a wide range of chemical reactions and makes them versatile in various applications .
特性
CAS番号 |
100656-59-5 |
|---|---|
分子式 |
C9H24NO9P |
分子量 |
321.26 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15NO3.C3H9O6P/c8-4-1-7(2-5-9)3-6-10;4-1-3(5)2-9-10(6,7)8/h8-10H,1-6H2;3-5H,1-2H2,(H2,6,7,8) |
InChIキー |
ZKPQTUZPFZOELF-UHFFFAOYSA-N |
正規SMILES |
C(CO)N(CCO)CCO.C(C(COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


